molecular formula C11H12BrNO B1373109 3-Bromo-4-isobutoxybenzonitrile CAS No. 208665-95-6

3-Bromo-4-isobutoxybenzonitrile

Cat. No.: B1373109
CAS No.: 208665-95-6
M. Wt: 254.12 g/mol
InChI Key: KMXCJFAXAMLPTC-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzonitrile, also known as BIBN, is a chemical compound that has gained attention in scientific research due to its potential applications and properties. It has a molecular weight of 254.12 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 . The canonical SMILES representation is CC©COC1=C(C=C(C=C1)C#N)Br .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.12 g/mol . It has a topological polar surface area of 33 Ų . The compound has a complexity of 221 . It has a rotatable bond count of 3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Industrial Preparation

3-Bromo-4-isobutoxybenzonitrile is utilized in the synthesis of various compounds. For instance, it's used in the synthesis of 5-Bromo-2-Isobutoxybenzonitrile, a key intermediate in the production of Febuxostat, a gout medication. This synthesis involves a three-step procedure - bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process boasts advantages like mild reaction conditions, easy operation, and lower costs, making it suitable for industrial preparation (Fan-hao, 2012).

Application in Plant Genetics and Herbicide Resistance

The compound is closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a herbicide. Research shows that transgenic plants expressing a bacterial detoxification gene can resist bromoxynil. The bxn gene from Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil into a less harmful metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This approach indicates a successful method for obtaining herbicide resistance by introducing novel catabolic detoxification genes into plants (Stalker, McBride, Malyj, 1988).

Environmental Degradation and Photodegradation Studies

This compound, due to its structural similarity to bromoxynil, is relevant in studies of environmental degradation and photodegradation. Bromoxynil's degradation under various anaerobic conditions (like denitrifying, Fe(III)-reducing, and methanogenic conditions) has been studied. These studies are crucial in understanding the environmental impact and degradation pathways of similar compounds (Knight, Berman, Häggblom, 2003).

Spectroscopic Investigations

Spectroscopic investigations of similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into the electronic structure, vibrational properties, and other characteristics, which can be valuable in understanding and predicting the behavior of this compound in various applications (Shajikumar, Raman, 2018).

Safety and Hazards

The safety data sheet for 3-Bromo-4-isobutoxybenzonitrile indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXCJFAXAMLPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677400
Record name 3-Bromo-4-(2-methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208665-95-6
Record name 3-Bromo-4-(2-methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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